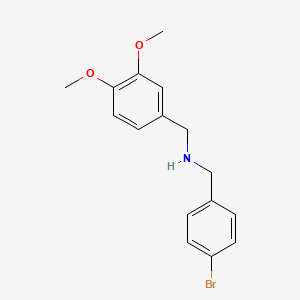

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine

Descripción

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine is a secondary amine featuring a brominated benzyl group and a 3,4-dimethoxybenzyl substituent. Its molecular formula is C₁₆H₁₇BrNO₂, with an average molecular mass of 349.22 g/mol (estimated based on analogues in ).

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZOYOWPADDVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355107 | |

| Record name | (4-BROMOBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-62-1 | |

| Record name | (4-BROMOBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine typically involves the reaction of 4-bromobenzyl bromide with 3,4-dimethoxybenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production

Actividad Biológica

(4-Bromobenzyl)(3,4-dimethoxybenzyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Topoisomerase Inhibition : The compound has been identified as a dual inhibitor of topoisomerase I and II, key enzymes involved in DNA replication and transcription. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .

- Anti-inflammatory Activity : It has shown selective inhibition of cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory conditions .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | Concentration (μM) | % Inhibition |

|---|---|---|

| MCF-7 | 10 | 75.0 |

| T47D | 10 | 70.5 |

| MDA-MB-231 | 10 | 68.0 |

| FaDu | 10 | 83.5 |

| A549 | 10 | 60.0 |

These findings indicate that the compound exhibits significant antiproliferative effects across different types of cancer cells, particularly against FaDu cells .

Mechanistic Studies

Mechanistic investigations into the compound's action revealed that it induces apoptosis through several pathways:

- Caspase Activation : Western blot analysis indicated increased levels of cleaved caspase-3 in treated cells, confirming the induction of apoptosis.

- Cell Cycle Arrest : The compound caused G2/M phase cell cycle arrest in MCF-7 cells, further supporting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results suggest that it exhibits significant antibacterial effects against various strains of bacteria. The details are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that the compound possesses promising antimicrobial properties, which could be further explored for therapeutic applications .

Comparación Con Compuestos Similares

Structural Analogues: Positional and Functional Group Variations

The following table summarizes key structural and functional differences between (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine and its analogues:

Key Observations:

- Methoxy Symmetry : 2,4-Dimethoxy substitution () may improve crystallinity compared to 2,3-dimethoxy, impacting material properties .

- Halogen Effects : Bromine’s polarizability vs. fluorine’s electronegativity influences solubility and membrane permeability; brominated analogues are more lipophilic .

Physicochemical Properties

| Property | This compound | N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | N,N'-Bis(3,4-dimethoxybenzyl)ethylenediamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 349.22 | 289.35 | 366.41 |

| LogP (Estimated) | ~3.5 | ~2.8 | ~2.5 |

| Water Solubility | Low | Moderate | Low |

Note: LogP estimates based on bromine/fluorine contributions and methoxy group polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.